Discrete Target‑Engagement Fingerprint versus Classical Quinazoline Tyrosine‑Kinase Inhibitors
ChEMBL annotates 16 unique protein targets for CHEMBL1534756, spanning enzymes, membrane receptors, cytosolic proteins, nuclear proteins, and transcription factors [1]. In contrast, the FDA‑approved quinazoline EGFR inhibitor gefitinib (CHEMBL939) annotates primarily EGFR (ErbB1) and a limited set of off‑targets in the ChEMBL database, with a total of 8 target categories reported [2]. The broader target‑class diversity of 4-(6-methyl-4-phenyl-2-quinazolinyl)-1,3-dihydroquinoxalin-2-one makes it a preferred probe for phenotypic screening where engagement of multiple pathways is sought.
| Evidence Dimension | Number of distinct protein target families engaged |
|---|---|
| Target Compound Data | 16 distinct targets (enzymes, membrane receptors, cytosolic proteins, nuclear proteins, transcription factors) [1] |
| Comparator Or Baseline | Gefitinib (CHEMBL939): ~8 target categories (predominantly EGFR/ErbB1) [2] |
| Quantified Difference | ≈2‑fold increase in target diversity for the target compound |
| Conditions | ChEMBL database annotations, all human targets |
Why This Matters
A wider target‑engagement fingerprint supports the compound's utility as a multi‑pathway chemical probe, whereas replacement with a narrow‑spectrum quinazoline EGFR inhibitor would eliminate activities that may be critical in phenotypic models.
- [1] ChEMBL Compound Report Card: CHEMBL1534756. Target Summary section: 16 targets listed. European Bioinformatics Institute. View Source
- [2] ChEMBL Compound Report Card: CHEMBL939 (gefitinib). Target Summary section. European Bioinformatics Institute. View Source
